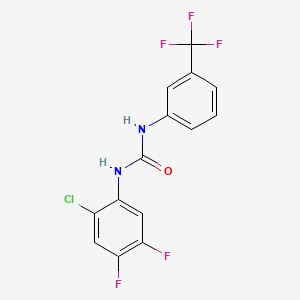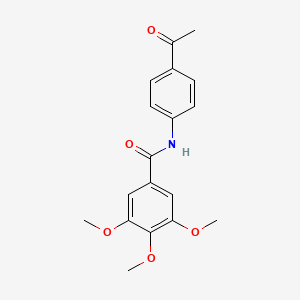
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-7-methoxy-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indole ring, a sulfonyl group, and a benzoxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting with the preparation of the indole and benzoxadiazole precursors. The indole precursor can be synthesized through Fischer indole synthesis, while the benzoxadiazole moiety is often prepared via cyclization reactions involving o-phenylenediamine and nitrous acid.
The key step in the synthesis is the sulfonylation of the indole ring, which is achieved using sulfonyl chlorides under basic conditions. The final coupling of the sulfonylated indole with the benzoxadiazole is carried out using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The methoxy group on the benzoxadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxadiazoles.
Wissenschaftliche Forschungsanwendungen
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the sulfonyl group can form covalent bonds with nucleophilic residues in proteins. The benzoxadiazole moiety contributes to the compound’s ability to act as a fluorescent probe, allowing for the visualization of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
- 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(4-methoxyphenyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxamide
- 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Uniqueness
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE is unique due to the presence of the benzoxadiazole moiety, which imparts distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics.
Eigenschaften
Molekularformel |
C15H13N3O4S |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-7-methoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C15H13N3O4S/c1-21-12-6-7-13(15-14(12)16-22-17-15)23(19,20)18-9-8-10-4-2-3-5-11(10)18/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
ZPDWLPSMTOOWBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=NON=C12)S(=O)(=O)N3CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-[(4-methylbenzyl)amino]-5-oxopentanoic acid](/img/structure/B14951653.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-propoxybenzamide](/img/structure/B14951665.png)
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)

![Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)
![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)
![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)



![(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate](/img/structure/B14951737.png)
